Ethyl 4-amino-2-chloronicotinate
Description
Precursor in the Synthesis of Complex Heterocyclic Ring Systems
The structure of ethyl 4-amino-2-chloronicotinate is particularly well-suited for the construction of fused heterocyclic ring systems, which are common scaffolds in medicinally important compounds.
Quinazolinones and their analogues are a class of heterocyclic compounds with a broad spectrum of biological activities. nih.gov The synthesis of these structures often involves the cyclization of appropriately substituted precursors. uob.edu.ly this compound can serve as a key starting material for the synthesis of aza-quinazolinones, where a nitrogen atom is present in the fused ring system. The amino group of the nicotinic acid derivative can be acylated, and subsequent intramolecular cyclization can lead to the formation of the fused pyridopyrimidinone core. This strategy allows for the creation of a variety of substituted aza-quinazolinone analogues by varying the acylating agent. whiterose.ac.uk
Table 1: Synthesis of Fused Pyridine (B92270) Scaffolds
| Starting Material | Reagent | Product | Application |
|---|---|---|---|
| This compound | Acylating Agent | Aza-quinazolinone Analogue | Potential therapeutic agents |
| 2-Aminobenzamides | Aldehydes | 4(3H)-Quinazolinones | Synthesis of various substituted quinazolinones |
This table presents examples of synthetic routes to fused pyridine scaffolds, including quinazolinone analogues.
Nicotinamide (B372718), a form of vitamin B3, is a fundamental component of coenzymes essential for various metabolic processes. Derivatives of nicotinamide are of significant interest in medicinal chemistry. The ester group in this compound provides a handle for further functionalization, enabling its conversion into a variety of advanced nicotinamide derivatives. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. nih.gov Furthermore, the chloro and amino groups on the pyridine ring can be modified to introduce additional diversity.
Role in Agrochemical Precursor Development
The development of new agrochemicals is crucial for ensuring food security. This compound and its derivatives have shown potential as precursors for the synthesis of novel plant growth regulators and pesticidal agents.
Plant growth regulators are substances that can modify plant physiological processes to enhance growth, yield, and quality. neliti.com Derivatives of nicotinic acid have been investigated for their plant growth-regulating activities. mdpi.comnih.govresearchgate.net this compound can be used to synthesize N-(2-chloro-4-pyridyl)urea derivatives, which have been shown to promote plant growth and increase yields in crops such as apples and grapes.
Table 2: Research Findings on Plant Growth Regulators
| Compound | Activity | Crop | Reference |
|---|---|---|---|
| N-(2-chloro-4-pyridyl)urea derivatives | Promotes plant growth, enhances yield | Apples, Grapes |
This table summarizes research findings on the application of nicotinic acid derivatives as plant growth regulators.
The pyridine scaffold is present in a number of commercially successful pesticides. The functional groups on this compound allow for its use in the synthesis of precursors for new pesticidal agents. For example, it can be a starting point for creating compounds with activity against various plant pathogens. The development of new niacinamide derivatives containing a chiral chain has led to compounds with fungicidal activity. nih.gov
Building Block for Diverse Organic Scaffolds and Functional Materials
The versatility of this compound extends beyond its use in life sciences. It serves as a valuable building block for the construction of a wide range of organic scaffolds and functional materials. The reactivity of its functional groups allows for its incorporation into more complex molecular structures through various chemical reactions, including coupling reactions and nucleophilic substitutions. smolecule.com This makes it a useful intermediate for creating novel materials with specific electronic or optical properties. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRJMFYAQBWRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization for Ethyl 4 Amino 2 Chloronicotinate
Established Synthetic Pathways for Nicotinate (B505614) Esters
The synthesis of nicotinate esters, including the target compound, generally follows several well-established methodologies. These pathways focus on the construction and modification of the pyridine (B92270) ring, followed by the introduction of the ester functionality.
Nucleophilic Substitution Approaches for Pyridine Ring Functionalization
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of electron-deficient pyridine rings. wikipedia.org The presence of a halogen, such as chlorine at the 2-position, activates the ring for attack by nucleophiles. In the context of synthesizing ethyl 4-amino-2-chloronicotinate, a crucial step involves the introduction of the amino group at the 4-position. This is typically achieved by reacting a suitable 2-chloro-4-substituted pyridine derivative with an amino source. For instance, a fluorine atom at the 4-position can be displaced by ammonia (B1221849) or an equivalent nucleophile to introduce the amino group. google.com The reactivity of halopyridines towards nucleophilic substitution is a critical factor in designing efficient synthetic routes.
Esterification and Transesterification Strategies
The ethyl ester group in the target molecule is commonly introduced through esterification of the corresponding nicotinic acid. Standard esterification methods, such as the Fischer-Speier esterification using ethanol (B145695) in the presence of a strong acid catalyst, are frequently employed. chemscene.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with ethanol to form the ethyl ester. chemicalbook.com Transesterification, while less common for the initial synthesis, can be a viable strategy for modifying the ester group if required.
Multistep Convergent Syntheses from Simpler Precursors
The construction of highly substituted pyridines like this compound often involves a multistep, convergent approach. This strategy entails the synthesis of key substituted pyridine intermediates that are then combined or further modified. For example, a synthetic route might commence with a simple pyridine derivative, which is then halogenated and nitrated. Subsequent reduction of the nitro group to an amine, followed by esterification, would lead to the final product. This approach allows for the controlled introduction of functional groups at specific positions on the pyridine ring. A patent for a related compound, 3-amino-2-chloro-4-methylpyridine, outlines a multi-step synthesis starting from acetone (B3395972) and ethyl cyanoacetate, demonstrating the complexity of building up the substituted pyridine core. google.com
Key Precursors and Starting Materials
Derivatization from 2-Chloropyridine-3-carboxylic Acid Systems
2-Chloronicotinic acid and its derivatives are pivotal starting materials for the synthesis of this compound. atlantis-press.com 2-Chloronicotinic acid itself can be synthesized through various methods, including the reaction of nicotinic acid-N-oxide with phosphoryl chloride.
The synthesis of the target compound from 2-chloronicotinic acid typically involves two main transformations: esterification of the carboxylic acid to form the ethyl ester and introduction of the amino group at the 4-position. The esterification can be carried out by reacting 2-chloronicotinic acid with ethanol in the presence of an acid catalyst or via the acid chloride. chemicalbook.com
Table 1: Synthesis of Ethyl 2-chloronicotinate from 2-Chloropyridine-3-carboxylic Acid
| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product | Yield | Reference |
| 2-Chloropyridine-3-carboxylic acid | Ethanol | Thionyl chloride | Benzene (B151609) | Reflux | Ethyl 2-chloronicotinate | 90% | chemicalbook.com |
The introduction of the 4-amino group can be more challenging and may require an indirect approach, such as nitration of the pyridine ring followed by reduction. The electron-withdrawing nature of the chloro and carboxyl groups can influence the regioselectivity of the nitration reaction.
Utilization of Substituted Pyridine Analogues
An alternative strategy involves starting with a pyridine analogue that already contains some of the required functional groups or is readily functionalized. For example, 2-chloro-4-fluoropyridine (B1362352) can serve as a precursor. google.com In this case, the fluorine atom at the 4-position is a good leaving group for nucleophilic aromatic substitution by an amino source. Following the introduction of the amino group, the subsequent steps would involve the introduction of the carboxyl group or its ester equivalent at the 3-position.
Another approach involves the use of 2-chloropyridine (B119429) as a starting material. chemicalbook.com This can be converted to 2-chloropyridine-N-oxide, which facilitates nitration at the 4-position. The resulting 2-chloro-4-nitropyridine-N-oxide can then be reduced to introduce the amino group. chemicalbook.com Subsequent steps would focus on introducing the ethyl carboxylate group at the 3-position.
Table 2: Key Precursors and their Transformation Potential
| Precursor | Key Transformation | Target Intermediate |
| 2-Chloronicotinic acid | Esterification and Amination | This compound |
| 2-Chloro-4-fluoropyridine | Nucleophilic Amination and Carboxylation/Esterification | This compound |
| 2-Chloropyridine | N-oxidation, Nitration, Reduction, and Carboxylation/Esterification | 4-Amino-2-chloropyridine (B126387) derivatives |
Reaction Condition Parameters and Optimization Methodologies
The efficient synthesis of this compound hinges on the careful optimization of several key reaction parameters. These include the choice of solvent, reaction temperature and pressure, and the catalytic and stoichiometric aspects of the transformation. A plausible synthetic route involves the regioselective amination of a suitable precursor, such as a di-halogenated nicotinic acid, followed by esterification.
Influence of Solvent Systems and Their Properties
The selection of an appropriate solvent system is critical in the synthesis of this compound, as it can significantly influence reaction rates, yields, and the impurity profile of the final product. The choice of solvent is often dictated by the solubility of the reactants and intermediates, as well as its compatibility with the reaction conditions.
In the amination of halogenated nicotinic acids, polar aprotic solvents are often employed to facilitate the dissolution of the starting materials and to promote the nucleophilic substitution reaction. Tetrahydrofuran (THF) has been shown to be an effective solvent for the amination of 2,6-dichloronicotinic acid with primary amines. acs.org The use of 1,4-dioxane (B91453) has also been reported for similar transformations, particularly in subsequent cyclization reactions. acs.org
The properties of the solvent, such as its polarity, boiling point, and ability to form hydrogen bonds, can impact the reaction outcome. For instance, solvents capable of hydrogen bonding might stabilize the transition state of the amination reaction, thereby enhancing the reaction rate. The selection of a solvent with an appropriate boiling point is also crucial, especially for reactions conducted at elevated temperatures.
Table 1: Solvent Systems and Their Properties in Related Syntheses
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Application in Related Syntheses |
|---|---|---|---|
| Tetrahydrofuran (THF) | 66 | 7.5 | Amination of 2,6-dihalonicotinic acids acs.org |
| 1,4-Dioxane | 101 | 2.2 | Amination and subsequent cyclization reactions acs.org |
| Ethanol | 78.4 | 24.6 | Solvent for reduction of nitro groups to amines acs.org |
| Benzene | 80.1 | 2.3 | Used in the synthesis of Ethyl 2-chloronicotinate from the corresponding acid rochester.edu |
| Toluene | 110.6 | 2.4 | Used as a solvent for purification of the final product rochester.edu |
Temperature and Pressure Regimes for Enhanced Reaction Efficiency
Temperature and pressure are critical parameters that must be carefully controlled to achieve high reaction efficiency and minimize the formation of byproducts. For the amination of 2,6-dihalonicotinic acids, elevated temperatures are typically required to overcome the activation energy barrier of the nucleophilic aromatic substitution reaction.
In a sealed reactor, the reaction of 2,6-dichloronicotinic acid with methylamine (B109427) in THF is conducted at 80°C for 3 days to achieve a good yield of the corresponding 2-(methylamino)nicotinic acid. acs.org With other primary amines, such as propargylamine, the reaction can be carried out at a lower temperature of 50-55°C over 4 days. acs.org The use of a sealed vessel allows the reaction to be performed above the boiling point of the solvent, thereby increasing the reaction rate.
The synthesis of the precursor, Ethyl 2-chloronicotinate, from 2-chloronicotinic acid involves heating with thionyl chloride in benzene under reflux for 3 hours, followed by a further hour of reflux after the addition of ethanol. rochester.edu In the preparation of a related compound, 4-amino-2-chloronicotinaldehyde (B1439368), a reaction temperature of -23 to -15 °C was employed for a lithiation step.
Table 2: Temperature and Pressure Regimes in the Synthesis of Related Compounds
| Reaction Step | Precursor | Reagents | Solvent | Temperature (°C) | Pressure | Duration |
|---|---|---|---|---|---|---|
| Amination | 2,6-dichloronicotinic acid | Methylamine | THF | 80 | Sealed Reactor | 3 days acs.org |
| Amination | 2,6-dichloronicotinic acid | Propargylamine | THF | 50-55 | Sealed Reactor | 4 days acs.org |
| Esterification | 2-Chloronicotinic acid | Thionyl chloride, Ethanol | Benzene | Reflux | Atmospheric | 4 hours rochester.edu |
Catalysis and Stoichiometric Considerations
While many nucleophilic aromatic substitution reactions can proceed without a catalyst, the use of a suitable catalyst can enhance the reaction rate and improve the yield. In the synthesis of 2-arylaminonicotinic acids from 2-chloronicotinic acid, potassium carbonate is used as a base in water under microwave irradiation, suggesting a catalyst-free amination is possible under these conditions.
The stoichiometry of the reactants is another crucial factor to consider. In the amination of 2,6-dihalonicotinic acids, a significant excess of the amine (3- to 20-fold molar excess) is often used to drive the reaction to completion and to act as a scavenger for the hydrogen halide byproduct. acs.org For the reduction of a nitro group to an amine on a related aromatic ring, a stoichiometric amount of indium powder and a large excess of ammonium (B1175870) chloride are employed. acs.org
Advanced Purification and Isolation Techniques in Preparative-Scale Synthesis
The purification of this compound is a critical step to ensure the final product meets the required purity standards. A combination of chromatographic and non-chromatographic techniques is often employed for the isolation and purification of the compound and its intermediates.
Chromatographic Methods for Intermediate and Product Isolation
Column chromatography is a widely used technique for the purification of organic compounds. For the purification of intermediates and the final product in the synthesis of substituted nicotinates, silica (B1680970) gel is a common stationary phase.
For a related compound, methyl 6-({trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}amino)-2-fluoronicotinate, purification was achieved by column chromatography on silica gel using a mobile phase of toluene:ethyl acetate (B1210297) in a 4:1 to 3:1 ratio. The purification of 4-amino-2-chloronicotinaldehyde was also accomplished by column chromatography.
The choice of eluent is critical for achieving good separation. A systematic approach to optimizing the mobile phase often involves starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent until the desired separation is achieved.
Table 3: Chromatographic Purification of Related Compounds
| Compound | Stationary Phase | Mobile Phase |
|---|---|---|
| Methyl 6-({trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}amino)-2-fluoronicotinate | Silica Gel | Toluene:Ethyl Acetate (4:1 to 3:1) |
| 4-Amino-2-chloronicotinaldehyde | Silica Gel | Not specified |
Crystallization and Distillation Strategies for Compound Purity
Crystallization is a powerful technique for the final purification of solid compounds. The selection of an appropriate solvent or solvent system is paramount for successful crystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
Common solvents for the crystallization of organic molecules include ethanol, n-hexane, acetone, and ethyl acetate, as well as mixtures of these solvents. For amines with non-polar groups, crystallization of a salt form, such as the hydrochloride salt, can be an effective purification strategy.
For liquid products or intermediates, distillation under reduced pressure can be an effective purification method, provided the compound is thermally stable. The synthesis of Ethyl 2-chloronicotinate results in an oil that is purified by distillation of the solvent. rochester.edu
Table 4: Common Solvents for Crystallization
| Solvent/Solvent System | Comments |
|---|---|
| Ethanol | A general and effective solvent for many organic compounds. |
| n-Hexane/Acetone | A good solvent mixture that can be effective for a range of polarities. |
| n-Hexane/Ethyl Acetate | Another common mixture for crystallization. |
| Water | Can be effective for polar compounds that are sparingly soluble in organic solvents. |
Chemical Reactivity and Functional Group Transformations of Ethyl 4 Amino 2 Chloronicotinate
Reactivity Profile of the Nicotinate (B505614) Ester Moiety
The ethyl ester group at the C-3 position of the pyridine (B92270) ring is a key site for functional group interconversion, allowing for the synthesis of a variety of nicotinic acid derivatives such as carboxylic acids, alternative esters, and amides.
The ethyl ester of Ethyl 4-amino-2-chloronicotinate can be hydrolyzed to the corresponding carboxylic acid, 4-amino-2-chloronicotinic acid, under controlled basic or acidic conditions. This transformation is a fundamental step in the synthesis of various compounds where a carboxylic acid functionality is required for subsequent reactions.
Basic hydrolysis is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which is then protonated by the newly formed carboxylic acid. A final acidification step is required to protonate the carboxylate salt and isolate the free carboxylic acid.
Acid-catalyzed hydrolysis, while also possible, is generally reversible and requires a large excess of water to drive the equilibrium toward the products. This method often requires heating and the use of a strong acid catalyst. Given the presence of the basic amino group, which would be protonated under acidic conditions, basic hydrolysis is often the preferred method for this substrate. The stability of the amide group is a consideration, as strong acidic or basic conditions could potentially lead to its hydrolysis, although esters are generally more labile than amides under these conditions.
An example of a related hydrolysis involves the conversion of ethyl 2-(2-methyl-3-trifluoromethylanilino)nicotinate to its corresponding carboxylic acid using potassium hydroxide, demonstrating the feasibility of this reaction on the nicotinic acid scaffold. dcu.ie
Table 1: General Conditions for Hydrolysis of Nicotinate Esters
| Condition | Reagents | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Basic Hydrolysis | NaOH or KOH | Water/Alcohol mixture | Room Temp to Reflux | Formation of Carboxylate Salt |
| Acidification | HCl or H₂SO₄ | Aqueous | 0 °C to Room Temp | Isolation of Carboxylic Acid |
Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in large excess, or the ethanol (B145695) by-product is removed as it forms.
This method is particularly useful for synthesizing a series of ester derivatives from a common precursor. For instance, in the synthesis of morniflumate (B1676748) analogues, a methyl ester of a related niflumic acid derivative is transesterified with an appropriate alkanolamine. epo.orggoogle.com The reaction is carried out at elevated temperatures (100 to 150°C) in an inert solvent and in the presence of a catalyst, while the methanol (B129727) formed is slowly distilled off to shift the equilibrium towards the product. google.comgoogle.com This demonstrates a viable pathway for modifying the alkoxy group of this compound to introduce other functionalities.
The ester group can be converted into an amide through reaction with an amine. This transformation, known as aminolysis, is crucial for building more complex molecules, including those with potential biological activity. researchgate.net Amides are generally less reactive than esters and are a common functional group in pharmaceuticals. researchgate.net
There are several methods to achieve amidation:
Direct Aminolysis: This involves heating the ester with the desired amine. This reaction is often slow and may require high temperatures, but it can be effective for simple, unhindered amines.
Conversion to Acid Chloride: A more reactive intermediate, the acid chloride, can be formed by first hydrolyzing the ester to the carboxylic acid, and then treating it with a reagent like thionyl chloride (SOCl₂). The resulting 4-amino-2-chloronicotinoyl chloride can then react readily with a wide range of amines, even less reactive ones, at lower temperatures to form the corresponding amide. A practical method for primary amides involves using ammonium (B1175870) chloride (NH₄Cl) as the amine source with the acid chloride in a solvent like N-methyl pyrrolidone (NMP), which traps the released HCl. ccspublishing.org.cn
Catalytic Amidation: Modern methods allow for the direct amidation of unactivated esters under milder conditions, avoiding the need to first generate the carboxylic acid or acid chloride. acs.org For example, cesium carbonate has been shown to promote the direct amidation of various esters with amino alcohols at room temperature. acs.orgnih.gov This method offers high yields and good functional group tolerance. nih.gov
Table 2: Comparison of Amidation Methods for Esters
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Aminolysis | Amine | High Temperature | Simple, one step | Slow, limited to reactive amines |
| Via Acid Chloride | 1. Base Hydrolysis 2. SOCl₂ 3. Amine | Multi-step, variable temp. | High reactivity, broad scope | Multi-step, uses harsh reagents |
Transformations Involving the Aryl Halide (Chlorine at C-2)
The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic substitution and serves as a handle for carbon-carbon bond formation via cross-coupling reactions.
The pyridine ring is inherently electron-deficient compared to benzene (B151609), which facilitates nucleophilic aromatic substitution (SNAr). wikipedia.org The ring nitrogen atom is electron-withdrawing and can stabilize the negative charge in the intermediate formed during the reaction. dcu.ie This effect is most pronounced when the nucleophile attacks the C-2 (ortho) or C-4 (para) positions, as the negative charge in one of the resonance structures of the intermediate can be delocalized onto the electronegative nitrogen atom. dcu.iewikipedia.org
In this compound, the chlorine atom is at the highly activated C-2 position, making it an excellent leaving group for SNAr reactions. dcu.ie The reaction proceeds via a two-step addition-elimination mechanism:
Addition: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org
Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
The rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.com A variety of nucleophiles can be used, including amines, alkoxides, and thiolates. For example, the reaction of ethyl 2-chloronicotinate with anilines is a key step in the synthesis of anti-inflammatory agents, where the aniline (B41778) derivative displaces the 2-chloro group. dcu.ie The reaction is often carried out at elevated temperatures, sometimes in the presence of a base to deprotonate the nucleophile or neutralize any acid formed. epo.orggoogle.com
Table 3: Factors Influencing SNAr on the Pyridine Ring
| Factor | Influence on Reactivity | Rationale |
|---|---|---|
| Position of Leaving Group | 2- and 4-positions are highly activated | Negative charge of the intermediate is stabilized by the ring nitrogen. dcu.ie |
| Electron-Withdrawing Groups | Increase reaction rate | Further stabilize the Meisenheimer complex. wikipedia.org |
| Leaving Group Ability | F > Cl > Br > I | The rate-determining step is the nucleophilic attack, not the C-X bond cleavage. masterorganicchemistry.com |
| Nucleophile Strength | Stronger nucleophiles react faster | Increases the rate of the initial addition step. |
The chloro-substituent at the C-2 position can also participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. libretexts.org
The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a palladium(II) intermediate. This is often the rate-determining step.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step requires the presence of a base to activate the organoboron species.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.
This reaction allows for the introduction of a wide variety of aryl, heteroaryl, alkenyl, or alkyl groups at the C-2 position. nih.gov The conditions are generally mild, and the reaction tolerates a wide range of functional groups, including the ester and amino groups present on the substrate. libretexts.orgnih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and efficiency. nih.gov
Table 4: Key Components of the Suzuki-Miyaura Coupling Reaction
| Component | Function | Examples |
|---|---|---|
| Aryl Halide | Electrophilic partner | This compound |
| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, Alkyltrifluoroborates nih.gov |
| Palladium Catalyst | Facilitates the C-C bond formation | Pd(OAc)₂, Pd(PPh₃)₄ nih.gov |
| Ligand | Stabilizes and activates the catalyst | SPhos, XPhos, PPh₃ nih.gov |
| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄ nih.gov |
| Solvent | Solubilizes reactants | Toluene/Water, DMF, Dioxane nih.gov |
Reactivity of the Primary Amino Group (at C-4)
The primary amino group at the C-4 position of the pyridine ring is a key site for a variety of chemical transformations. Its nucleophilicity and ability to participate in various reactions make it a versatile handle for the synthesis of more complex molecules.
The primary amino group of this compound readily undergoes acylation and alkylation reactions, which are fundamental transformations for the synthesis of a wide range of derivatives.
Acylation: The amino group can be acylated using various acylating agents such as acid chlorides and anhydrides. For instance, Friedel-Crafts acylation can be employed to introduce an acyl group to the aromatic ring, although direct acylation of the amino group is more common. mdpi.com Since the acetyl protecting group can be labile under typical Friedel-Crafts conditions, careful selection of reagents and reaction conditions is crucial. mdpi.com
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. In a related example, diarylamine methyl esters have been successfully alkylated by treatment with sodium hydride in DMF followed by the addition of ethyl iodide, affording ethyl-diarylamine methyl esters in yields ranging from 40% to over 93%. mdpi.com This demonstrates a viable route for the alkylation of the amino functionality in similar structures. The reaction of 2-alkyl-3-perfluoroalkyl-aniline with alkyl 2-chloronicotinates, a form of N-arylation, proceeds at elevated temperatures in high-boiling aromatic solvents like xylene or mesitylene (B46885) to form anilino-nicotinic acid derivatives. google.com
A study on the alkylation of 2-carbethoxy-cyclohexanone with ethyl 2-bromomethyl-6-chloronicotinate highlights the reactivity of substituted nicotinates in alkylation reactions. acs.org
Table 1: Examples of N-Alkylation of Aminopyridine Derivatives
| Reactant | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 6-((4-isobutoxy-3-isopropylphenyl)amino)nicotinate | NaH, Ethyl Iodide | Ethyl-diarylamine methyl ester | 40 | mdpi.com |
| Methyl 2-((4-isobutoxy-3-isopropylphenyl)amino)pyrimidine-5-carboxylate | NaH, Ethyl Iodide | Ethyl-diarylamine methyl ester | 29.5 | mdpi.com |
| Methyl 6-((4-isobutoxy-3-isopropylphenyl)amino)nicotinate | NaH, Ethyl Iodide | Ethyl-diarylamine methyl ester | 80.5 | mdpi.com |
| Methyl 2-((4-isobutoxy-3-isopropylphenyl)amino)pyrimidine-5-carboxylate | NaH, Ethyl Iodide | Ethyl-diarylamine methyl ester | 93.2 | mdpi.com |
The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. unsri.ac.id These reactions are of great importance in the synthesis of various heterocyclic compounds and have been extensively studied for their biological activities. researchgate.net
The formation of Schiff bases typically occurs through the reaction of a primary amine with a carbonyl compound, often under acid or base catalysis or with heat. nih.gov A study on the synthesis of Schiff bases from 4-aminopyridine (B3432731) and various salicylaldehydes demonstrated the successful condensation to yield the corresponding N-benzylidene-pyridin-4-amine derivatives. asianpubs.org Another study involving the reaction of o-vanillin with isomeric aminopyridines revealed that the imine derived from 4-aminopyridine is particularly reactive and can only be isolated under anhydrous conditions, otherwise forming an α-aminoether in methanolic solution. d-nb.inforesearchgate.net
The general scheme for the formation of a Schiff base from this compound and an aldehyde is depicted below:
Scheme 1: General reaction for Schiff base formation.
The reactivity of the imine bond in the resulting Schiff bases opens avenues for further transformations, such as reduction to secondary amines. For example, sodium triacetoxyborohydride (B8407120) has been used as an efficient reducing agent for the reduction of Schiff bases in reductive amination processes. nih.gov
Table 2: Synthesis of Schiff Bases from Aminopyridines
| Amine Reactant | Aldehyde Reactant | Product | Reference |
|---|---|---|---|
| 4-Aminopyridine | Salicylaldehyde | N-(2-hydroxylbenzylidene)pyridine-4-amine | asianpubs.org |
| 4-Aminopyridine | 5-Nitrosalicylaldehyde | N-(5-nitro-2-hydroxylbenzylidene)pyridin-4-amine | asianpubs.org |
| 4-Aminopyridine | 5-Bromosalicylaldehyde | N-(5-bromo-2-hydroxylbenzylidene)pyridin-4-amine | asianpubs.org |
| 4-Aminopyridine | o-Vanillin | Highly reactive imine (indirectly obtained) | d-nb.inforesearchgate.net |
Directed amination reactions are crucial for the selective introduction of amino groups into aromatic systems. In the context of this compound, the existing amino group can influence further amination reactions, or the 4-amino functionality itself can be introduced through directed methods.
One of the classic methods for the direct amination of pyridines is the Chichibabin reaction, which involves the reaction of pyridine with sodium amide to produce 2-aminopyridine (B139424) derivatives. wikipedia.orgbhu.ac.in This reaction proceeds via a nucleophilic substitution of a hydride ion. wikipedia.org
More modern approaches have been developed for the site-selective amination of pyridines. A C4-selective amination of pyridines has been reported that proceeds through nucleophilic substitution of hydrogen (SNH) via 4-pyridyl pyridinium (B92312) salt intermediates. nih.govresearchgate.net This method allows for the formation of 4-aminopyridine products in reaction with aqueous ammonia (B1221849). nih.govresearchgate.net The regioselectivity is achieved by tuning the electronic properties of external pyridine reagents. nih.govresearchgate.net
Furthermore, N-aminopyridinium ylides have been utilized as monodentate directing groups for copper-promoted C–H/N–H coupling of sp2 C–H bonds with various nitrogen-containing nucleophiles like pyrazoles, imidazoles, and sulfonamides. nih.gov This demonstrates a strategy where a modified amino group can direct the formation of new C-N bonds at other positions on an aromatic ring. nih.gov In some cases, the pyridinyl nitrogen itself can act as a directing group in intramolecular C-H amination reactions. rsc.org
Mechanistic Investigations and Structure-Reactivity Relationships
Understanding the mechanisms of reactions involving this compound and the relationship between its structure and reactivity is essential for predicting and controlling its chemical behavior.
The reactivity of this compound is significantly influenced by both intramolecular and intermolecular interactions.
Intramolecular Effects: The electronic effects of the substituents on the pyridine ring play a crucial role. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the chloro and ester groups, influences the electron density distribution and the reactivity of the molecule. For instance, in nucleophilic aromatic substitution, the electron-withdrawing nitrogen atom stabilizes the negatively charged intermediate, particularly when the attack occurs at the 2- and 4-positions. dcu.ie
Intermolecular Effects: Intermolecular interactions such as hydrogen bonding and halogen bonding can significantly affect the reaction pathways. In a study of cocrystals of 4-amino-2-chloropyridine (B126387) with 3-chlorobenzoic acid, N-H···O hydrogen bonds were observed to be the main forces holding the molecules together in the solid state. mdpi.com Additionally, Cl···Cl interactions contribute to the stabilization of the 2D supramolecular structure. mdpi.com The strength of halogen bonds between substituted pyridines and I-Cl adducts is influenced by the crystalline environment, with the strongest interactions observed for the most electron-rich pyridines. acs.org Such intermolecular forces can influence the accessibility of reactive sites and the stability of transition states. Hirshfeld surface analysis of 4-amino-3,5-dichloropyridine (B195902) revealed significant contributions from Cl···H/H···Cl, H···H, and N···H/H···N interactions to the crystal packing. nih.gov
The course of many reactions involving this compound is determined by the stability and reactivity of transient intermediates.
Anionic σ-Adducts (Meisenheimer Complexes): Nucleophilic aromatic substitution on the pyridine ring typically proceeds through an addition-elimination mechanism involving a transient anionic σ-adduct, also known as a Meisenheimer complex. askfilo.com The stability of this intermediate is key to the reaction's feasibility and regioselectivity. For pyridine derivatives, nucleophilic attack is favored at the 2- and 4-positions because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization compared to attack at the 3-position. dcu.ie
Pyridyne Intermediates: In certain reactions, highly reactive pyridyne intermediates can be formed. The regioselectivity of subsequent nucleophilic additions to 3,4-pyridynes can be controlled by adjacent substituents that influence the distortion of the pyridyne bond. nih.gov This highlights how transient intermediates can be manipulated to achieve specific synthetic outcomes.
Other Transient Species: In acid-catalyzed reactions of phenylhydrazinopyridines, transient hydrazinopyridine radical cations have been proposed as intermediates that undergo disproportionation. psu.edu The study of such transient species is crucial for elucidating complex reaction mechanisms.
Strategic Utility As a Versatile Synthetic Intermediate
Building Block for Diverse Organic Scaffolds and Functional Materials
Construction of Polyfunctionalized Pyridine (B92270) Derivatives
The unique arrangement of functional groups on the pyridine ring of ethyl 4-amino-2-chloronicotinate makes it an exceptional precursor for the synthesis of polysubstituted pyridine derivatives. The reactivity of the C2-chlorine atom is central to many synthetic strategies, particularly in metal-catalyzed cross-coupling reactions. For instance, related ethyl chloronicotinate compounds are known to readily participate in nickel-catalyzed cross-coupling reactions with organozinc reagents, allowing for the introduction of various alkyl and aryl groups at the C2 position. beilstein-journals.org This methodology is broadly applicable to functionalized pyridines, enabling the creation of highly substituted products. beilstein-journals.org
Furthermore, the amino group at the C4 position can be exploited to introduce additional functionality. It can be transformed into various other groups or used to direct further electrophilic substitutions on the pyridine ring. The combination of displacing the chloro group and modifying the amino group allows for a modular approach to building a library of diverse pyridine compounds. researchgate.net Research has shown that aminopyridine scaffolds are crucial intermediates in the synthesis of energetic materials and other complex heterocyclic systems. researchgate.net The synthesis of various substituted pyridines often involves the strategic manipulation of amino and halo groups on the pyridine core. ekb.egresearchgate.net
Integration into Novel Carbon-Nitrogen Frameworks
The structure of this compound is ideally suited for incorporation into larger, more complex carbon-nitrogen (C-N) frameworks, including fused heterocyclic systems. Such frameworks are of significant interest in medicinal chemistry and materials science. The amino and chloro substituents are key reactive handles for cyclization reactions to form bicyclic and polycyclic structures.
Research on related aminopyridine derivatives demonstrates their utility in constructing fused systems like quinazolinones. whiterose.ac.uk For example, a common synthetic route involves the reaction of an aminopyridine with a suitable partner to build a second ring fused to the pyridine core. The amino group can act as the nucleophile in an intramolecular cyclization or participate in a condensation reaction that sets the stage for a subsequent ring-closing step. researchgate.net The chloro group can be displaced by an internal nucleophile to complete the formation of a new ring. These strategies have been successfully applied to create a variety of fused N-heterocycles, which are prevalent scaffolds in biologically active compounds, including kinase inhibitors. nih.gov The versatility of this compound allows it to be a key intermediate in the synthesis of novel compounds with potential applications in drug discovery and materials science. smolecule.comsmolecule.com
Computational and Theoretical Investigations of Ethyl 4 Amino 2 Chloronicotinate
Prediction and Interpretation of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting and understanding the spectroscopic properties of molecules. For Ethyl 4-amino-2-chloronicotinate, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to simulate its behavior in various spectroscopic techniques. These theoretical investigations offer deep insights into the molecule's vibrational modes, electronic structure, and the environment of its atomic nuclei.
Vibrational Frequency Calculations (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and fingerprint region of a molecule. Theoretical calculations, typically using DFT methods such as B3LYP, can predict the vibrational frequencies and intensities of a molecule in its ground state. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a close match to experimental data. researchgate.net
For this compound, the vibrational spectrum is characterized by modes originating from the aminopyridine ring and the ethyl carboxylate group.
Amino (NH₂) Group Vibrations: The asymmetric and symmetric stretching vibrations of the amino group are expected to appear in the high-frequency region. In related amino-substituted compounds, these are typically found between 3500 and 3300 cm⁻¹. researchgate.net The corresponding scissoring, rocking, and wagging modes appear at lower frequencies.
Carbonyl (C=O) Stretching: The ethyl ester group features a strong carbonyl (C=O) stretching vibration. For similar esters, this band is prominent in the IR spectrum, typically in the range of 1730-1750 cm⁻¹.
Pyridine (B92270) Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. C-H stretching vibrations of the aromatic protons are anticipated in the 3100-3000 cm⁻¹ region. researchgate.net C-C and C-N ring stretching modes typically occur in the 1600-1400 cm⁻¹ range.
C-Cl Stretching: The carbon-chlorine stretching vibration is a key indicator for this molecule. In chloro-substituted pyridine rings, the C-Cl bond stretch is generally observed in the 850-550 cm⁻¹ region.
Ethyl Group Vibrations: The ethyl group contributes aliphatic C-H stretching modes, both asymmetric and symmetric, typically found between 2990 and 2850 cm⁻¹. Bending and rocking modes for the CH₂ and CH₃ groups appear at lower wavenumbers. researchgate.net
A detailed assignment of the principal vibrational modes for this compound, based on theoretical calculations for structurally similar molecules, is presented below.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H Asymmetric Stretch | Amino | ~3500 | Medium |
| N-H Symmetric Stretch | Amino | ~3400 | Medium |
| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | Ethyl Group | 2990 - 2850 | Strong |
| C=O Stretch | Ethyl Ester | 1730 - 1750 | Strong |
| NH₂ Scissoring | Amino | ~1620 | Strong |
| C=C, C=N Ring Stretch | Pyridine Ring | 1600 - 1400 | Medium-Strong |
| C-O Stretch | Ethyl Ester | 1300 - 1200 | Strong |
| C-Cl Stretch | Chloro-Pyridine | 850 - 550 | Strong |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.net These predictions help in assigning the signals in experimental spectra and understanding the electronic environment of the nuclei.
For this compound, the predicted chemical shifts are influenced by the interplay of electron-donating (amino) and electron-withdrawing (chloro, ester) substituents on the pyridine ring.
¹H NMR: The pyridine ring protons are expected in the downfield aromatic region (typically δ 6.0-9.0 ppm). The exact positions are modulated by the substituents; the amino group tends to shift signals upfield, while the chloro and carboxylate groups cause a downfield shift. libretexts.org The protons of the ethyl group (a quartet for -CH₂- and a triplet for -CH₃) will appear more upfield, with the -CH₂- group being deshielded by the adjacent oxygen atom.
¹³C NMR: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm). The carbonyl carbon of the ester is characteristically found further downfield (δ 160-180 ppm). The carbons of the ethyl group will be in the upfield region.
The predicted chemical shifts for this compound, estimated from additive models and DFT calculations on analogous structures, are summarized in the following table. researchgate.netpdx.edu
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H5 (Pyridine) | ~6.5 - 7.0 | - |
| H6 (Pyridine) | ~7.8 - 8.2 | - |
| NH₂ | ~4.5 - 5.5 (variable) | - |
| -CH₂- (Ethyl) | ~4.2 - 4.5 | ~60 - 65 |
| -CH₃ (Ethyl) | ~1.3 - 1.5 | ~14 - 16 |
| C2 (Pyridine) | - | ~150 - 155 |
| C3 (Pyridine) | - | ~105 - 110 |
| C4 (Pyridine) | - | ~155 - 160 |
| C5 (Pyridine) | - | ~108 - 112 |
| C6 (Pyridine) | - | ~145 - 150 |
| C=O (Ester) | - | ~165 - 170 |
Ultraviolet-Visible (UV-Vis) Spectral Simulations
UV-Vis spectroscopy probes the electronic transitions within a molecule. Theoretical simulations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions (e.g., π → π, n → π). researchgate.netmaterialsciencejournal.org
The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted pyridine chromophore. The presence of the electron-donating amino group and the electron-withdrawing chloro and ester groups leads to charge transfer characteristics in the electronic transitions.
Calculations on similar aromatic systems suggest that the main absorption bands arise from π → π* transitions. researchgate.netmaterialsciencejournal.org The highest occupied molecular orbital (HOMO) is typically localized on the aminopyridine ring, while the lowest unoccupied molecular orbital (LUMO) is distributed across the entire π-system, including the carbonyl group. The energy difference between these frontier orbitals largely determines the wavelength of the primary absorption band.
| Predicted λmax (nm) | Transition Type | Contributing Orbitals |
|---|---|---|
| ~340 - 360 | π → π | HOMO → LUMO |
| ~270 - 290 | π → π | HOMO-1 → LUMO / HOMO → LUMO+1 |
| ~230 - 250 | n → π* / π → π* | Mixed contributions |
These computational predictions provide a robust framework for interpreting experimental spectra and offer a deeper understanding of the electronic and structural properties of this compound.
Advanced Analytical Characterization Methodologies in Research Contexts
In the field of chemical research, the precise characterization of a compound is paramount to understanding its structure, purity, and behavior. For "Ethyl 4-amino-2-chloronicotinate," a multifaceted approach employing advanced analytical techniques is essential. These methodologies provide a comprehensive profile of the molecule, from its atomic connectivity to its electronic and vibrational properties.
Emerging Research Directions and Future Outlook in Organic Synthesis
Development of Sustainable and Eco-Friendly Synthetic Approaches
A major thrust in modern chemical synthesis is the development of processes that are not only efficient but also environmentally benign. The synthesis of complex molecules like Ethyl 4-amino-2-chloronicotinate is being re-evaluated through the lens of sustainability, focusing on minimizing waste, avoiding hazardous substances, and improving energy efficiency.
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. Traditional synthesis routes for related precursors, such as Ethyl 2-chloronicotinate, have utilized hazardous solvents like benzene (B151609) and reagents like thionyl chloride. chemicalbook.com The contemporary focus is on replacing these substances with greener alternatives. This includes the use of safer solvent systems, such as esters (e.g., ethyl acetate) or ethers derived from renewable resources, and exploring solvent-free reaction conditions. Furthermore, there is a push towards improving atom economy by designing synthetic pathways where the majority of atoms from the reactants are incorporated into the final product, thereby reducing waste generation. Catalytic methods are preferred over stoichiometric reagents to minimize waste streams and enhance reaction efficiency.
The development of advanced catalytic systems is crucial for the selective and efficient synthesis of highly functionalized molecules like this compound. Palladium-catalyzed cross-coupling reactions, for instance, are instrumental in forming the carbon-nitrogen and carbon-carbon bonds necessary for constructing the substituted pyridine (B92270) core. Research focuses on developing catalysts that offer high turnover numbers, operate under mild conditions (lower temperatures and pressures), and provide excellent control over regioselectivity and chemoselectivity. For related halo-esters, modern catalysts like PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) have been shown to be effective in chemo-selective cross-coupling reactions with amines. rsc.org These reactions often employ a base, such as cesium carbonate, and are conducted in anhydrous solvents like 1,2-dimethoxyethane (B42094) (DME). rsc.org The goal is to create catalytic cycles that are not only fast and high-yielding but also robust enough for large-scale production and compatible with automated synthesis platforms.
Table 1: Catalytic Systems in the Synthesis of Substituted Nicotinates
| Catalyst Type | Reagents & Conditions | Application | Research Finding |
| Palladium (Pd) Catalysts (e.g., PEPPSI-IPr) | Secondary amines, Cesium Carbonate, DME solvent, 60-80°C | Chemo-selective Buchwald-Hartwig Amination | Effective for cross-coupling of halo-esters with amines, with reactions completing in 3-4 hours. rsc.org |
| Palladium Catalysts | Coupling agents | Synthesis of Pharmaceutical Precursors | Used in multi-step syntheses to create precursors for nonretinoid retinol-binding protein 4 (RBP4) antagonists. |
Exploration of Unconventional Reactivity Patterns and Chemical Transformations
The specific arrangement of substituents on the this compound ring opens avenues for exploring unique chemical transformations. The chlorine atom at the 2-position significantly enhances the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to build molecular complexity.
The amino group at the 4-position can act as a directing group in metallation reactions or participate in condensation reactions with carbonyl compounds to form imines or amides. smolecule.com The interplay between the electron-donating amino group and the electron-withdrawing chloro and ester groups creates a unique electronic environment that can be exploited for novel chemical transformations, including cyclization and rearrangement reactions to form fused heterocyclic systems.
Table 2: Reactivity of Functional Groups in this compound
| Functional Group | Type of Reaction | Potential Transformation |
| 2-Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Replacement by various nucleophiles (O, N, S-based) to create diverse derivatives. smolecule.com |
| 4-Amino Group | Condensation, Diazotization, Directed Metallation | Formation of imines/amides, conversion to other functional groups, or functionalization of the pyridine ring. smolecule.com |
| 3-Ester Group | Hydrolysis, Amidation, Reduction | Conversion to carboxylic acid, amides, or primary alcohol for further derivatization. |
Integration with Automated Synthesis and Flow Chemistry Platforms
The integration of chemical synthesis with automated and flow chemistry platforms represents a significant step towards more efficient, reproducible, and safer chemical manufacturing. Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch processes. This precise control is particularly advantageous for managing highly exothermic or rapid reactions, often leading to higher yields and purities.
The synthesis of this compound and its derivatives can benefit from this technology. For example, palladium-catalyzed coupling reactions can be optimized in flow reactors to minimize catalyst loading and reaction times. Automated platforms can perform multi-step syntheses and purifications sequentially, accelerating the discovery and development of new molecules derived from this versatile building block.
Advanced Materials Science Applications and Functional Molecule Design (non-biological)
Beyond its role in medicinal chemistry, this compound is an attractive scaffold for designing advanced materials. Its rigid aromatic core and multiple functional groups allow it to serve as a precursor for polymers and other functional molecules with tailored electronic, optical, or thermal properties.
This compound possesses key features that make it a promising monomer for the synthesis of functional polymers. The pyridine nitrogen atom and the exocyclic amino group can act as bidentate or monodentate ligands, capable of coordinating with metal ions to form coordination polymers. Research on related nicotinate (B505614) esters, such as ethyl nicotinate, has shown their ability to form one-dimensional polymeric chains and more complex networks with metal centers like copper(I). researchgate.net
By analogy, this compound could be used to construct novel metal-organic frameworks (MOFs) or coordination polymers. The chloro and ester functionalities provide additional sites for post-polymerization modification, allowing for the fine-tuning of the polymer's properties or for grafting it onto other materials. These materials could find applications in areas such as catalysis, gas storage, or as functional coatings.
Table 3: Potential Roles of Functional Groups in Polymer Synthesis
| Functional Group | Role in Polymerization | Potential Outcome |
| Pyridine Nitrogen | Ligand for Metal Ions | Formation of coordination polymers or Metal-Organic Frameworks (MOFs). researchgate.net |
| 4-Amino Group | Ligand / Site for Chain Growth | Participation in metal coordination or use as a reactive site for step-growth polymerization. |
| 2-Chloro Group | Site for Post-Polymerization Modification | Functionalization of the polymer backbone via nucleophilic substitution. |
| 3-Ester Group | Site for Post-Polymerization Modification | Hydrolysis to a carboxylic acid to introduce ionic character or amidation to attach other functional units. |
Components in Optoelectronic and Electronic Materials
The application of this compound in the field of optoelectronic and electronic materials is an emerging area of research, largely driven by the known properties of analogous aminopyridine compounds. While this specific molecule is not yet widely documented in materials science literature, its structure holds promise for the development of novel functional materials.
Substituted aminopyridines are a class of compounds that have garnered interest for their potential in fabricating optoelectronic devices. researchgate.net The fundamental structure, which features a delocalized π-electron system in the pyridine ring and a potent electron-donating amino group, is a common feature in molecules designed for nonlinear optical (NLO) applications and as fluorescent materials. researchgate.netmdpi.com
Potential Optoelectronic Properties:
Fluorescence: Unsubstituted 2-aminopyridine (B139424) is known to have a high quantum yield, making it a promising scaffold for fluorescent probes. mdpi.com The synthesis of highly substituted aminopyridines allows for the tuning of their fluorescent properties, which is critical for applications like Organic Light-Emitting Diodes (OLEDs). Research into other multi-substituted aminopyridines has shown they can exhibit strong emission bands. nih.govrsc.org
Nonlinear Optics (NLO): Organic materials with NLO properties are crucial for technologies like optical data storage and laser technology. researchgate.net The charge transfer characteristics within aminopyridine derivatives, often enhanced by combining them with electron-accepting units, can lead to significant second-harmonic generation (SHG), a key NLO effect. researchgate.net
Aggregation-Induced Emission (AIE): Some multi-substituted pyridines have shown preliminary evidence of aggregation-induced emission, a phenomenon where non-emissive molecules become highly luminescent upon aggregation. nih.gov This property is highly sought after for various optoelectronic and biological applications.
The structure of this compound, featuring both an electron-donating amino group and an electron-withdrawing ethyl carboxylate group, provides an intrinsic donor-acceptor framework that is favorable for NLO activity. The chlorine substituent offers a site for further molecular engineering, allowing for its incorporation into larger conjugated systems or polymers designed for electronic applications.
While direct research is pending, the established optoelectronic potential of the aminopyridine family suggests that this compound could serve as a valuable building block in this field. Future research may focus on synthesizing oligomers or polymers from this monomer or using it as a precursor to create novel dyes and functional materials for advanced optical and electronic devices.
Table of Research Findings on Related Aminopyridine Derivatives
| Compound Class | Investigated Property | Application Area | Key Findings |
|---|---|---|---|
| 2-Aminopyridinium Salts | Nonlinear Optics (NLO) | Optoelectronics | Exhibits second-harmonic generation (SHG) suitable for laser and data storage applications. researchgate.net |
| Multi-substituted Aminopyridines | Fluorescence / Emission | Fluorescent Probes, OLEDs | Can be synthesized to have high quantum yields and tunable emission wavelengths. mdpi.com |
| Multi-substituted Nicotinonitriles | Aggregation-Induced Emission (AIE) | Optoelectronics, Bio-imaging | Certain derivatives show enhanced emission in the aggregated state. nih.gov |
Q & A
Basic: What are the optimal synthetic routes for Ethyl 4-amino-2-chloronicotinate, and how can reaction yields be maximized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-amino-2-chloronicotinic acid with ethanol under acid catalysis (e.g., H₂SO₄) can yield the ester. Key variables include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol itself may act as both solvent and reactant .
- Temperature Control : Maintaining 60–80°C prevents side reactions like hydrolysis.
- Catalyst Optimization : Use of coupling agents (e.g., DCC) for efficient esterification .
To maximize yields, monitor reaction progress via TLC or HPLC, and purify via recrystallization (using ethyl acetate/hexane mixtures) or column chromatography .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Identify the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and aromatic protons (δ 6.5–8.5 ppm). The 2-chloro substituent causes deshielding in adjacent carbons .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 200.6 (C₈H₉ClN₂O₂) and fragmentation patterns reflecting Cl loss .
Cross-validate with reference data from deuterated analogs (e.g., deuterated ethyl esters in environmental standards) to resolve ambiguities .
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for potential reaction pathways (e.g., SNAr at the 2-chloro position). Use software like Gaussian or ORCA to model transition states and electron density maps .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMSO) on reaction kinetics. Compare with experimental Arrhenius plots to validate computational models.
- Hammett Constants : Correlate substituent effects (e.g., amino group’s electron-donating nature) with reaction rates using linear free-energy relationships .
Advanced: What methodologies resolve contradictions in kinetic data observed during hydrolysis under varying pH conditions?
Methodological Answer:
- pH-Dependent Kinetics : Conduct hydrolysis experiments at pH 2–12, monitoring via UV-Vis or LC-MS. Use buffer systems (e.g., phosphate for neutral, HCl/NaOH for extremes) to maintain stability .
- Statistical Analysis : Apply ANOVA to assess significance of rate differences. For example, faster hydrolysis at low pH may indicate acid-catalyzed ester cleavage, while alkaline conditions favor nucleophilic attack .
- Isotope Labeling : Use deuterated water (D₂O) to track proton transfer steps and distinguish between concerted vs. stepwise mechanisms .
Advanced: How does the steric and electronic environment of this compound influence its catalytic applications?
Methodological Answer:
- Steric Maps : Generate 3D models (e.g., using Avogadro) to evaluate accessibility of the amino group for coordination with metal catalysts (e.g., Pd or Cu).
- Electrochemical Studies : Perform cyclic voltammetry to assess redox activity, particularly in coupling reactions (e.g., Suzuki-Miyaura). Compare with analogs lacking the chloro substituent to isolate electronic effects .
- Catalytic Screening : Test activity in cross-coupling reactions under varying ligand systems (e.g., phosphine vs. N-heterocyclic carbenes), correlating yields with computed ligand-binding energies .
Basic: What purification strategies are recommended for isolating this compound from byproducts?
Methodological Answer:
- Liquid-Liquid Extraction : Use dichloromethane to separate the ester from polar byproducts.
- Chromatography : Employ silica gel columns with gradients of ethyl acetate in hexane (10–50%). Monitor fractions via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by gradually cooling saturated solutions to obtain high-purity crystals .
Advanced: How can stability studies under thermal and photolytic conditions inform storage protocols?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen/air atmospheres.
- Photostability Chambers : Expose samples to UV light (λ = 254 nm) and analyze degradation via HPLC. Quinine actinometry can quantify light exposure .
- Kinetic Modeling : Fit degradation data to zero/first-order models to predict shelf-life. For example, if degradation follows Arrhenius behavior, extrapolate storage stability at 4°C from accelerated testing at 40°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
